N-(2,3-dichlorophenyl)-3-methylbenzamide
Description
N-(2,3-Dichlorophenyl)-3-methylbenzamide (CAS 90665-37-5) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzoyl moiety. This compound is commercially available at 97% purity and is structurally characterized by its dichlorinated aromatic ring and hydrophobic methyl group .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-12-7-3-6-11(15)13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
URLNYQMFWQAFEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine Positioning : Ortho-substituted dichlorophenyl groups (e.g., 2,3-Cl₂) are common in dopamine D3 receptor ligands, suggesting a role in target specificity .
- Substituent Effects : Fluorine or methoxy groups (e.g., in etobenzanid) modulate electronic properties and bioavailability .
Pharmacological and Functional Comparisons
Dopamine D3 Receptor Ligands
This compound shares structural motifs with selective dopamine D3 receptor (D3R) antagonists/partial agonists, such as:
- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) : Exhibits 65% synthetic yield and potent D3R affinity (Ki < 10 nM) .
- PG 01037 : A trans-but-2-enyl-linked benzamide with a brain-to-plasma ratio of 11.81, indicating strong CNS penetration despite P-glycoprotein-mediated efflux .
Pharmacokinetic Data :
| Compound | t₁/₂ (h) | Volume of Distribution (L/kg) | Brain-to-Plasma Ratio | Reference |
|---|---|---|---|---|
| PG 01037 | 3.27 | 14.19 | 11.81 | |
| NGB 2904 | 1.49 | 5.95 | 2.93 |
Key Insight : The 2,3-dichlorophenyl group is critical for D3R selectivity, but bulky substituents (e.g., fluorenyl in NGB 2904) reduce brain uptake due to efflux transporter interactions .
Antimicrobial Agents
This compound analogs in triazine-quinoline hybrids (e.g., 6a-n) demonstrate moderate to excellent antibacterial and antifungal activity. For example:
- 6a-n Derivatives: Feature a 2-chloroquinoline-3-carboxamide core linked to a 2,3-dichlorophenyltriazine moiety. These compounds show MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
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